molecular formula C18H19FN2O5S B2853359 N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 896313-83-0

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2853359
CAS No.: 896313-83-0
M. Wt: 394.42
InChI Key: HGQGLTIYMPECRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide” is a complex organic molecule. It contains a pyrrolidinone ring (a five-membered ring with one nitrogen and one carbonyl group), a fluorophenyl group (a phenyl ring with a fluorine substituent), and a sulfonamide group (a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms, one of which is bonded to a nitrogen atom). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the pyrrolidinone ring, the fluorophenyl group, and the sulfonamide group. The exact synthetic route would depend on the specific reactions used to form the bonds between these groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidinone ring, the fluorophenyl group, and the sulfonamide group would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrrolidinone ring, the fluorophenyl group, and the sulfonamide group could all potentially participate in chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of polar or nonpolar regions could affect properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its interactions with biological molecules. Given its structure, it could potentially interact with a variety of proteins or enzymes, influencing their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to minimize risk .

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-25-16-7-6-15(10-17(16)26-2)27(23,24)20-13-9-18(22)21(11-13)14-5-3-4-12(19)8-14/h3-8,10,13,20H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQGLTIYMPECRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.